molecular formula C11H8BrNO3 B13501207 Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13501207
M. Wt: 282.09 g/mol
InChI Key: HNKLSMKAQAVMKQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline derivatives, including this compound, have been extensively studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline ketones, and quinoline carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-hydroxyquinoline-2-carboxylate
  • Xanthurenic acid
  • Quinolobactin
  • 3-hydroxyquinoline-2-carboxylic acid
  • Kynurenic acid

Uniqueness

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14)

InChI Key

HNKLSMKAQAVMKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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